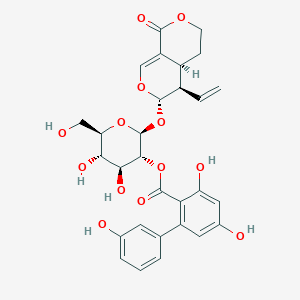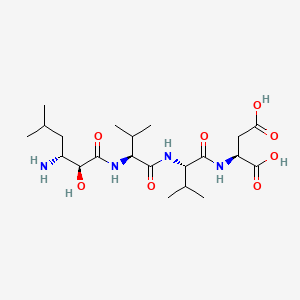
4-氨基安替比林
描述
安替比林,也称为 4-氨基-1,5-二甲基-2-苯基吡唑啉-3-酮,是氨基比林的代谢产物。它具有镇痛、消炎和退热作用。 由于存在导致粒细胞缺乏症的风险,因此不建议将安替比林作为药物使用。 安替比林主要用作生化反应的试剂,用于生成过氧化物或酚类,并用于测量细胞外水 .
作用机制
安替比林通过各种分子靶点和途径发挥作用。它是氨基比林的代谢产物,具有镇痛、消炎和退热作用。 确切机制涉及抑制前列腺素合成,从而减少炎症和疼痛 . 安替比林还能刺激肝微粒体,后者在药物代谢中发挥作用 .
科学研究应用
安替比林在科学研究中具有广泛的应用:
生化分析
Biochemical Properties
4-Aminoantipyrine plays a significant role in various biochemical reactions. It interacts with enzymes such as human tyrosinase, where it acts as an activator of the intra-melanosomal domain . This interaction enhances the catalytic efficiency of tyrosinase, leading to increased melanin production . Additionally, 4-Aminoantipyrine forms metal complexes due to its amino nitrogen, which serves as a strong coordination site . These complexes are utilized in chemosensing applications and have potential antimicrobial activities .
Cellular Effects
4-Aminoantipyrine influences various cellular processes. In studies involving mouse models of oculocutaneous albinism type 1B, 4-Aminoantipyrine was shown to improve pigmentation by increasing melanin deposition in fur . This compound also stimulates liver microsomes, which are involved in drug metabolism and detoxification . Furthermore, 4-Aminoantipyrine’s interaction with cellular components can affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 4-Aminoantipyrine exerts its effects through several mechanisms. It binds to the intra-melanosomal domain of human tyrosinase, enhancing its catalytic activity and promoting melanin synthesis . Additionally, 4-Aminoantipyrine forms Schiff bases when treated with aldehydes or ketones, which are used in chemosensing applications . These interactions can lead to enzyme inhibition or activation, depending on the specific biochemical context .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Aminoantipyrine can change over time. Studies have shown that treating mice with 4-Aminoantipyrine for 30 days resulted in a mild improvement in melanin deposition . The stability and degradation of 4-Aminoantipyrine in vitro and in vivo can influence its long-term effects on cellular function. Additionally, the compound’s ability to stimulate liver microsomes suggests potential long-term impacts on drug metabolism and detoxification processes .
Dosage Effects in Animal Models
The effects of 4-Aminoantipyrine vary with different dosages in animal models. In studies involving mice, doses of up to 48 mg/kg/day were administered intraperitoneally for 30 days . This dosage resulted in a mild improvement in melanin deposition in fur, although the effects on eye pigmentation were inconclusive . Higher doses of 4-Aminoantipyrine may lead to toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
4-Aminoantipyrine is involved in several metabolic pathways. It is a metabolite of aminopyrine and metamizole, and it inhibits prostaglandin-endoperoxide synthase (EC 1.14.99.1), preventing the formation of prostaglandins and thromboxanes . This inhibition contributes to its anti-inflammatory and antipyretic properties . Additionally, 4-Aminoantipyrine’s interaction with liver microsomes suggests its involvement in drug metabolism and detoxification processes .
Transport and Distribution
Within cells and tissues, 4-Aminoantipyrine is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation . The compound’s ability to form metal complexes also influences its distribution within biological systems . These interactions can affect the compound’s bioavailability and efficacy in different tissues .
Subcellular Localization
4-Aminoantipyrine’s subcellular localization plays a crucial role in its activity and function. The compound is known to stimulate liver microsomes, indicating its presence in the endoplasmic reticulum . Additionally, its interaction with human tyrosinase suggests localization within melanosomes, where it enhances melanin synthesis . The presence of targeting signals or post-translational modifications may further direct 4-Aminoantipyrine to specific cellular compartments or organelles .
准备方法
安替比林可以通过多种方法合成。一种常见的合成路线包括在受控条件下使 4-氨基安替比林与合适的试剂反应。 例如,安替比林的制备包括将 4-氨基安替比林溶解在蒸馏水中,并使溶液达到特定体积 . 工业生产方法可能涉及更复杂的过程,包括使用磁铁矿纳米颗粒来增强药物递送系统 .
化学反应分析
安替比林会经历多种类型的化学反应,包括:
氧化: 安替比林可以被氧化形成各种产物,具体取决于所用试剂和条件。
还原: 还原反应可以改变安替比林中存在的官能团。
取代: 安替比林可以进行取代反应,其中一个官能团被另一个官能团取代。
这些反应中常用的试剂包括氧化剂、还原剂和各种催化剂。 从这些反应中形成的主要产物取决于所用试剂和特定条件 .
相似化合物的比较
安替比林属于吡唑啉类化合物,其中包括其他几种具有生物活性的分子:
氨基比林: 与安替比林类似,氨基比林也具有镇痛、消炎和退热作用.
美沙酮: 美沙酮是另一种吡唑啉衍生物,用作止痛药和退热剂.
安替比林: 以其退热和镇痛作用而闻名,安替比林是最早的合成药物之一.
安替比林因其独特的化学结构及其用作生化反应的试剂而独一无二。 其衍生物也被研究用于各种治疗应用,使其成为科学研究中的多功能化合物 .
属性
IUPAC Name |
4-amino-1,5-dimethyl-2-phenylpyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-8-10(12)11(15)14(13(8)2)9-6-4-3-5-7-9/h3-7H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLFWWDJHLFCNIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8048860 | |
| Record name | Ampyrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83-07-8 | |
| Record name | 4-Aminoantipyrine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83-07-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ampyrone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083078 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Aminoantipyrine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60242 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3H-Pyrazol-3-one, 4-amino-1,2-dihydro-1,5-dimethyl-2-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ampyrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.321 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMPYRONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0M0B7474RA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![ethyl (NZ)-N-[[4-[[3-[[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]methyl]phenyl]methoxy]anilino]methylidene]carbamate](/img/structure/B1665960.png)


